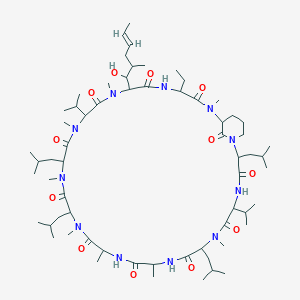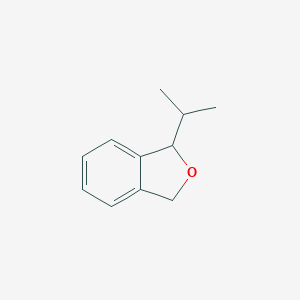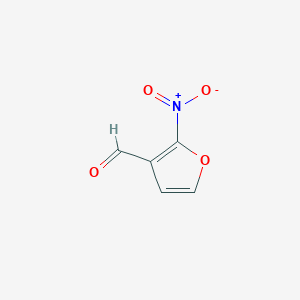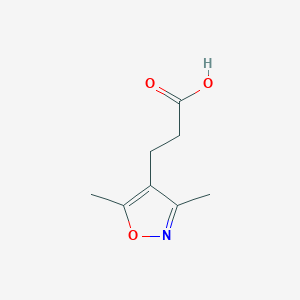![molecular formula C10H18N2O2 B053205 (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane CAS No. 113451-59-5](/img/structure/B53205.png)
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane
Descripción general
Descripción
The compound "(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane" is a derivative of the 2,5-diazabicyclo[2.2.1]heptane family, which has been the subject of various synthetic studies due to its potential applications in drug discovery and as a building block in peptide synthesis. The interest in this compound and its derivatives stems from their unique bicyclic structure that can serve as a scaffold for the development of new pharmacophores and catalysts .
Synthesis Analysis
The synthesis of optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives has been achieved through different strategies. One approach starts from l-4-hydroxyproline, a readily available chiral pool, and involves a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence. This method has been optimized to increase the yield of the aminonitrile precursor, which is crucial for the preparation of the diamino acid derivative . Another synthesis route employs the directed metalation strategy to introduce C-substituents into the (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane framework, with the absolute configuration confirmed by NMR and X-ray crystallography .
Molecular Structure Analysis
The crystal structure of a related compound, (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, has been characterized, revealing the parent ring's molecular structure. The structure features protonated nitrogen sites and bromide ions that maintain the overall charge balance. A complex three-dimensional network of N—H⋯Br hydrogen bonds links the components within the crystal . This structural information is vital for understanding the conformational properties of the core bicyclic structure and its derivatives.
Chemical Reactions Analysis
The reactivity of substituted 2,5-diazabicyclo[2.2.1]heptanes has been explored, with methods proposed for their synthesis from precursors such as 1-(tert-butoxycarbonyl)-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine. The presence of multiple conformations in solution has been indicated by 1H NMR spectroscopy, suggesting a degree of flexibility in the bicyclic system that could influence its reactivity and interaction with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the 2,5-diazabicyclo[2.2.1]heptane derivatives are closely related to their molecular structure. The conformational locking of the bicyclic core, as seen in the related bicyclo[3.2.0]heptane derivatives, suggests that the 2,5-diazabicyclo[2.2.1]heptane core also favors a boat-like conformation. This conformational preference is largely unaffected by various substitution patterns, which is an important consideration for the design of molecules with fixed spatial and directional orientation of pharmacophoric groups .
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry : This compound finds extensive application in medicinal chemistry and pharmaceutical research. Its synthesis is detailed in several studies, highlighting its importance as a scaffold in drug development (Beinat et al., 2013).
Crystal Structure Analysis : The molecular structure of this compound has been characterized, providing insights into its crystallographic properties, which are essential for understanding its interactions in various applications (Britvin & Rumyantsev, 2017).
Enantioselective Catalysis : Derivatives of this compound have been used in enantioselective catalysis, which is crucial in the synthesis of chiral molecules. This application is particularly relevant in the development of pharmaceuticals and fine chemicals (Jordis et al., 2001).
Antiproliferative Activity against Cervical Cancer : Some derivatives of this compound have shown significant antiproliferative activity against human cervical cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment (Laskar et al., 2018).
Organocatalysis : It has been applied in asymmetric organocatalysis, demonstrating its utility in facilitating chemical reactions that produce chiral molecules (González-Olvera et al., 2008).
Cannabinoid Activity : A study on the cannabinoid activity of a new diazabicyclic amide derivative of this compound highlights its potential applications in neuromodulation and the treatment of disorders related to the endocannabinoid system (López-Ortíz et al., 2010).
Veterinary Antibacterial Agent : It has been used in the synthesis of veterinary antibacterial agents, indicating its role in animal health and pharmaceuticals (Yan, 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been found to interact with various enzymes and receptors, influencing their activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Propiedades
IUPAC Name |
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAWXZDXVOYLII-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467966 | |
| Record name | (1S,4S)-2-BOC-2,5-DIAZABICYCLO[2.2.1]HEPTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113451-59-5 | |
| Record name | (1S,4S)-2-BOC-2,5-DIAZABICYCLO[2.2.1]HEPTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)

![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)





